2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide
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Overview
Description
2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of two chlorine atoms and a sulfonamide group attached to a benzene ring, along with a bulky tert-butyl group on the phenyl ring. This compound is of interest due to its potential reactivity and applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 3,5-ditert-butylaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The bulky tert-butyl groups may also influence the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichlorobenzenesulfonamide
- 3,5-ditert-butylbenzenesulfonamide
- N-(3,5-ditert-butylphenyl)benzenesulfonamide
Uniqueness
2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide is unique due to the presence of both chlorine atoms and tert-butyl groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25Cl2NO2S/c1-19(2,3)13-10-14(20(4,5)6)12-15(11-13)23-26(24,25)18-16(21)8-7-9-17(18)22/h7-12,23H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIQALLGKPGYHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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